Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]-
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Overview
Description
Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]- is a chemical compound that belongs to the class of nitriles and oxazepines. This compound is characterized by the presence of a nitrile group (–C≡N) and a tetrahydro-1,4-oxazepine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile precursor with a suitable amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted nitriles. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]- involves its interaction with specific molecular targets and pathways. The nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The tetrahydro-1,4-oxazepine ring may also interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a seven-membered ring containing one nitrogen atom.
Benzodiazepines: Compounds with a fused benzene and diazepine ring.
Thiazepines: Compounds with a seven-membered ring containing sulfur and nitrogen atoms.
Uniqueness
Propanenitrile, 3-[(tetrahydro-1,4-oxazepin-4(5H)-yl)amino]- is unique due to its combination of a nitrile group and a tetrahydro-1,4-oxazepine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61689-97-2 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(1,4-oxazepan-4-ylamino)propanenitrile |
InChI |
InChI=1S/C8H15N3O/c9-3-1-4-10-11-5-2-7-12-8-6-11/h10H,1-2,4-8H2 |
InChI Key |
YYJFJJBNWPBIMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)NCCC#N |
Origin of Product |
United States |
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